molecular formula C11H11NO B573766 N-Methyl-N-propadienylbenzamide CAS No. 172217-53-7

N-Methyl-N-propadienylbenzamide

Cat. No.: B573766
CAS No.: 172217-53-7
M. Wt: 173.215
InChI Key: RJSAVEDZKAJJOR-UHFFFAOYSA-N
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Description

N-Methyl-N-propadienylbenzamide is a benzamide derivative characterized by a methyl group and a propadienyl (allene) moiety attached to the nitrogen atom of the benzamide scaffold. Its structure enables unique reactivity, particularly in coordination chemistry and catalysis, due to the electron-rich allene group and the amide’s ability to act as a directing group. For instance, benzamide derivatives with N,O-bidentate directing groups, such as N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, have demonstrated utility in metal-catalyzed C–H functionalization reactions .

Properties

CAS No.

172217-53-7

Molecular Formula

C11H11NO

Molecular Weight

173.215

IUPAC Name

N-methyl-N-propa-1,2-dienylbenzamide

InChI

InChI=1S/C11H11NO/c1-3-9-12(2)11(13)10-7-5-4-6-8-10/h4-9H,1H2,2H3

InChI Key

RJSAVEDZKAJJOR-UHFFFAOYSA-N

SMILES

CN(C=C=C)C(=O)C1=CC=CC=C1

Synonyms

Benzamide, N-methyl-N-1,2-propadienyl- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound shares the benzamide core but differs in substituents:

  • Directing Group : Features an N,O-bidentate group (hydroxy and tertiary alcohol), enabling coordination with transition metals like Pd or Cu for C–H activation .
  • Synthesis: Prepared via coupling of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol .
  • Applications : Effective in directing ortho-C–H bond functionalization in aryl substrates.

In contrast, N-Methyl-N-propadienylbenzamide replaces the hydroxy and bulky alkyl groups with a propadienyl chain. This modification likely alters:

  • Metal Coordination : The allene group may act as a π-ligand, facilitating distinct catalytic pathways.
  • Reactivity : Enhanced electron density from the conjugated allene could promote cycloaddition or insertion reactions.

N-Methyl-N-allylbenzamide

  • Structure : Contains an allyl group instead of propadienyl.
  • Reactivity : Allyl groups participate in Heck-type coupling but lack the conjugated π-system of allenes, reducing stabilization of transition states.

N-Benzoyl-N-methylpropiolamide

  • Structure : Features an acetylene (alkyne) group.
  • Comparison : Propadienyl (allene) offers two adjacent π-bonds, enabling chelation to metals in a η² or η³ fashion, unlike the single π-bond in alkynes.

Research Findings and Mechanistic Insights

  • Catalytic Efficiency : The propadienyl group in this compound may enhance regioselectivity in Pd-catalyzed reactions compared to N-allyl analogs due to stronger metal-allene interactions.
  • Stability : Bulky substituents in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide improve steric shielding during catalysis, whereas the linear propadienyl chain in the target compound could increase susceptibility to oxidation .

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